![molecular formula C17H17N3O5 B2738608 N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941945-66-0](/img/structure/B2738608.png)
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide
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Description
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that belongs to the oxalamide family. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. The purpose of
Scientific Research Applications
Synthetic Methodology
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences has been developed, showing the utility of such compounds in creating anthranilic acid derivatives and oxalamides. This methodology is simple and high yielding, indicating its potential for synthesizing N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide related structures (Mamedov et al., 2016).
Materials Science
- The synthesis and characterization of polymers incorporating nitrophenyl moieties demonstrate their potential in applications like DNA condensation and release, and antibacterial activity modulation through light-switchable forms. This suggests potential utility in designing materials with responsive functionalities related to the nitrophenyl group (Sobolčiak et al., 2013).
Molecular Properties and Mechanisms
- Studies on the kinetics and equilibrium of ligand binding by nitrophorins provide insights into the stabilization of nitric oxide-ferriheme complexes through ligand-induced conformational traps. This could inform the design of biomimetic compounds or sensors based on similar molecular mechanisms (Andersen et al., 2000).
- The synthesis, molecular structure, and spectroscopic analysis of (2-methoxyphenyl)oxalate highlights the impact of structural parameters on chemical behavior, providing a basis for understanding the molecular characteristics of related oxalamides (Şahin et al., 2015).
Electrochemical Applications
- The electron-transfer kinetics of nitroxide radicals, including derivatives similar to N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide, have been explored for potential high power-rate electrode-active material applications. This research indicates the feasibility of using such compounds in energy storage technologies (Suga et al., 2004).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-25-15-5-3-2-4-12(15)10-11-18-16(21)17(22)19-13-6-8-14(9-7-13)20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUKGGUOUDAUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide |
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